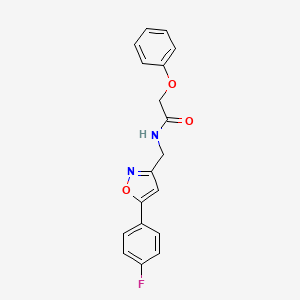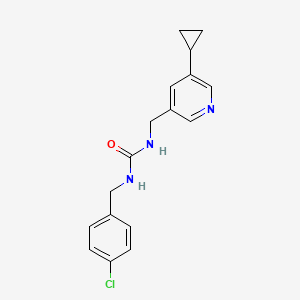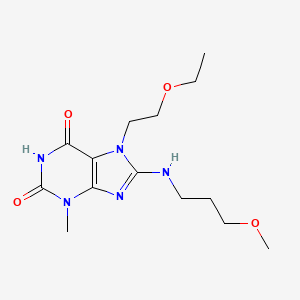
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound related to purine derivatives, known for various biological activities. The compound's structure is derived from the purine moiety, a fundamental component of nucleic acids.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical processes. For example, Nicolaides et al. (1993) describe the synthesis of related compounds through reactions involving methylaromatics and benzyl derivatives to yield oxazolocoumarins (Nicolaides et al., 1993).
Molecular Structure Analysis
The molecular structure analysis typically involves X-ray crystallography and spectroscopic methods. For instance, Shukla et al. (2020) performed a detailed analysis of intermolecular interactions in a similar xanthine derivative, providing insights into the molecule's crystal packing and stabilization (Shukla et al., 2020).
科学的研究の応用
Methylated Purines in Urinary Stones
Methylated purines, closely related to the chemical structure , have been identified as admixtures in uric acid stones. A study measured the content of methylated purines in urinary calculi, revealing that purines in stones represent a substitutional solid solution with uric acid as the solvent. This suggests that dietary and drug components, including methylxanthines and potentially other purine derivatives, may influence the pathogenesis of urolithiasis. This research highlights the significance of methylated purines in medical conditions like kidney stones and their potential role in disease mechanisms and treatment strategies (Safranow & Machoy, 2005).
Endocrine Disrupting Nonylphenols
Although not directly related to the compound , the study of nonylphenols in food underscores the importance of understanding the environmental presence and impact of chemical compounds with endocrine-disrupting activities. This research illuminates the ubiquitous nature of certain chemicals in the environment and their potential for bioaccumulation and effects on human health, underscoring the need for further investigation into similar compounds, including purine derivatives (Guenther et al., 2002).
Drug Interaction and Pharmacodynamics
Studies on the interaction of aminophylline and salbutamol provide insight into the pharmacodynamics and potential drug interactions of purine derivatives. The synergistic effects of bronchodilators in COPD treatment highlight the complexity of drug interactions and the importance of monitoring for adverse effects. This area of research is crucial for the development of safe and effective therapeutic regimens, especially for compounds with similar pharmacological profiles (Meena, 2019).
Purine Analogs in Antiviral Therapy
The use of purine analogs, such as 2',3'-dideoxyinosine (ddI) in the treatment of HIV/AIDS, exemplifies the therapeutic potential of purine derivatives in antiviral therapy. This research demonstrates the efficacy of purine analogs in suppressing viral replication and improving patient outcomes, highlighting the potential for similar compounds to be developed for the treatment of viral infections (Lambert et al., 1990).
特性
IUPAC Name |
7-(2-ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-4-23-9-7-19-10-11(18(2)14(21)17-12(10)20)16-13(19)15-6-5-8-22-3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGKICPGFIJZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

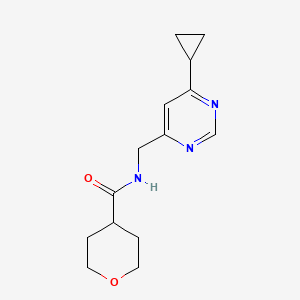
![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)
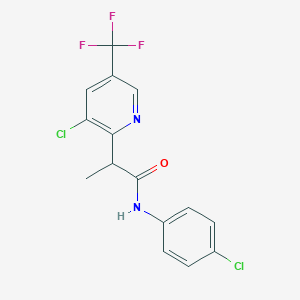
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)
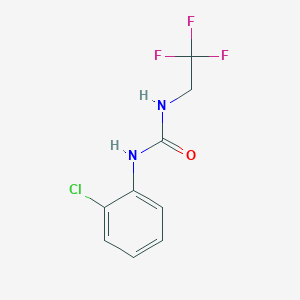
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)



![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
